Dihydrotetrabenazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956148 | |
| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3466-75-9, 171598-74-6 | |
| Record name | Dihydrotetrabenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrotetrabenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context of Monoamine Transporter Inhibition for Neurological Disorders
The therapeutic manipulation of monoamine neurotransmitters—dopamine (B1211576), serotonin, and norepinephrine—has been a cornerstone of treatment for a variety of neurological and psychiatric disorders for decades. The intricate balance of these chemical messengers in the brain is vital for regulating mood, motor control, and cognitive function. A key mechanism for controlling monoamine levels is through the inhibition of their transport systems.
Initially, research led to the development of non-selective inhibitors like reserpine. expertperspectives.com While effective in depleting monoamines, its lack of specificity for the intended target, the vesicular monoamine transporter 2 (VMAT2), resulted in significant peripheral effects. expertperspectives.com VMAT2 is a protein primarily found in the central nervous system responsible for packaging monoamines into synaptic vesicles for subsequent release. patsnap.comtexas.govpatsnap.com By inhibiting VMAT2, the concentration of these neurotransmitters in the synapse is reduced, a mechanism particularly beneficial in hyperkinetic movement disorders characterized by excessive dopaminergic activity. expertperspectives.compatsnap.com This understanding paved the way for the development of more selective VMAT2 inhibitors, such as tetrabenazine (B1681281), which offered a more targeted approach with a more favorable side-effect profile compared to its predecessors. expertperspectives.com
Evolution of Tetrabenazine and Its Dihydrotetrabenazine Metabolites
Tetrabenazine (B1681281) was first synthesized in the 1950s and was initially investigated as an antipsychotic agent due to its monoamine-depleting effects. mdpi.com It functions as a reversible inhibitor of VMAT2. drugbank.comhres.ca Upon oral administration, tetrabenazine undergoes rapid and extensive first-pass metabolism in the liver. drugbank.comhres.ca This metabolic process is crucial as it converts tetrabenazine into its more pharmacologically active forms.
The primary metabolic pathway involves the reduction of a ketone group on the tetrabenazine molecule by carbonyl reductase enzymes. mdpi.comdrugbank.com This reduction results in the formation of two major active metabolites: alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ). patsnap.commdpi.comdrugbank.com These dihydrotetrabenazine (B1670615) metabolites are considered the principal active moieties responsible for the therapeutic effects observed with tetrabenazine administration. hres.capharmascience.com In fact, plasma concentrations of the parent drug, tetrabenazine, are often below the level of detection, while its dihydro-metabolites are found in much higher concentrations. hres.ca
Further innovation in this area led to the development of deutetrabenazine, a deuterated form of tetrabenazine. patsnap.comtexas.gov In deutetrabenazine, hydrogen atoms at key positions on the molecule are replaced with deuterium (B1214612), a stable isotope of hydrogen. texas.gov This substitution slows down the rate of metabolism of the active this compound metabolites by the enzyme CYP2D6, leading to a longer half-life and more stable plasma concentrations. patsnap.comtexas.govdovepress.com Like tetrabenazine, deutetrabenazine is also extensively metabolized to its active deuterated α-dihydrotetrabenazine and β-dihydrotetrabenazine metabolites. texas.govdovepress.com
Mechanism of Action and Molecular Interactions of Dihydrotetrabenazine
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition
VMAT2 is a crucial membrane protein located on synaptic vesicles within neurons. droracle.aicambridge.org Its primary function is to transport monoamine neurotransmitters—including dopamine (B1211576), serotonin, norepinephrine, and histamine—from the neuronal cytosol into synaptic vesicles for storage and subsequent release. acs.orgpatsnap.comnih.govpnas.org By inhibiting VMAT2, dihydrotetrabenazine (B1670615) effectively reduces the loading of these neurotransmitters into vesicles, leading to a depletion of their stores and a decrease in their release into the synapse. droracle.aipatsnap.comnih.gov This reduction in monoaminergic neurotransmission, particularly of dopamine, is the key mechanism underlying its therapeutic use in managing hyperkinetic movement disorders. cambridge.orgpatsnap.comnih.gov
The inhibition of VMAT2 by this compound is a reversible process. droracle.aidroracle.ai This is in contrast to irreversible inhibitors like reserpine. texas.gov The interaction is complex, with a proposed two-step mechanism where the inhibitor first binds to the transporter in a luminal-open state, inducing a conformational change that results in a high-affinity, dead-end occluded complex. pnas.orgelifesciences.orgelifesciences.org
Binding Kinetics and Affinity (K_i values)
The affinity of this compound for VMAT2 has been quantified through binding assays, yielding specific inhibition constant (K_i) values. The binding affinity is highly dependent on the stereoisomer of this compound. The (+)-α-dihydrotetrabenazine isomer exhibits a significantly higher affinity for VMAT2 compared to its other isomers.
Studies have reported varying K_i values, which can be attributed to different experimental conditions and the specific radioligand used. For instance, early studies using [3H]this compound reported an equilibrium binding affinity of approximately 2 nM. acs.org More specific investigations into the individual stereoisomers revealed a stark difference in affinity. The (+)-α-isomer of this compound has a high binding affinity with a reported K_i value of 0.97 nM. umich.edu In contrast, the (-)-α-isomer shows a much lower affinity, with a K_i value of 2200 nM (or 2.2 µM). acs.orgumich.edu
Derivatives of this compound also show high affinity for VMAT2. For example, the (+)-enantiomer of 9-fluoropropyl-dihydrotetrabenazine (FP-(+)-DTBZ) displayed a K_i value of 0.10 ± 0.04 nM. nih.gov Another derivative, (2R, 3R, 11bR)-9-cyclopropylmethoxy-dihydrotetrabenazine, showed a high potential VMAT2 binding activity with a K_i of 0.75 nM. tandfonline.comnih.gov Similarly, the (+)-enantiomer of 9-trifluoroethoxy-dihydrotetrabenazine displayed a high affinity for VMAT2 with a K_i of 1.48 nM. researchgate.netresearchgate.net
Table 1: VMAT2 Binding Affinities (K_i) of this compound and its Derivatives
| Compound | K_i Value (nM) | Reference(s) |
|---|---|---|
| (+)-α-Dihydrotetrabenazine | 0.97 | umich.edu |
| (-)-α-Dihydrotetrabenazine | 2200 | acs.orgumich.edu |
| Racemic (±)-Dihydrotetrabenazine | ~2 | acs.org |
| FP-(+)-DTBZ | 0.10 ± 0.04 | nih.gov |
| (2R, 3R, 11bR)-9-cyclopropylmethoxy-dihydrotetrabenazine | 0.75 | tandfonline.comnih.gov |
| (+)-9-trifluoroethoxy-dihydrotetrabenazine | 1.48 | researchgate.netresearchgate.net |
Stereospecificity of VMAT2 Binding
The interaction between this compound and VMAT2 is highly stereospecific, meaning that the spatial arrangement of atoms in the this compound molecule significantly influences its binding affinity. acs.orgnih.gov this compound has three chiral centers, leading to the possibility of eight different stereoisomers. Research has consistently shown that the dextrorotatory (+) enantiomers exhibit substantially greater binding potency to VMAT2 than their corresponding levorotatory (-) enantiomers. google.com
The most biologically active isomer is (+)-α-dihydrotetrabenazine, which has the (2R, 3R, 11bR) absolute configuration. umich.edugoogle.com This isomer demonstrates a binding affinity for VMAT2 that is approximately 1000-fold greater than its (-)-α-enantiomer. acs.org The α- and β- designations refer to the relative stereochemistry of the hydroxyl group and the isobutyl group. In vitro studies have indicated that α-dihydrotetrabenazine has a 3 to 4 times greater affinity for the transporter than the β-isomer. google.com
This pronounced stereoselectivity is a critical aspect of the pharmacology of VMAT2 inhibitors. For example, valbenazine (B1662120) is metabolized to a single active metabolite, the (+) alpha dihydro-isomer of tetrabenazine (B1681281), which is a highly potent and selective VMAT2 inhibitor. cambridge.org In contrast, deutetrabenazine is metabolized to four different active dihydro metabolites, each with varying affinities for VMAT2. droracle.aicambridge.org
Impact on Monoamine Neurotransmitter Levels (Dopamine, Serotonin, Norepinephrine, Histamine)
By inhibiting VMAT2, this compound disrupts the transport of several key monoamine neurotransmitters from the cytoplasm into synaptic vesicles. acs.orgpatsnap.comnih.govpnas.org This leads to a reduction in the vesicular stores of dopamine, serotonin, norepinephrine, and histamine. droracle.aipatsnap.compnas.orgtexas.gov Consequently, the amount of these neurotransmitters available for release into the synaptic cleft is diminished. droracle.aipatsnap.com
Molecular Docking and Simulation Studies of DTBZ-VMAT2 Interactions
Molecular docking and simulation studies have provided valuable insights into the specific interactions between this compound and VMAT2 at the atomic level. These computational methods help to visualize the binding pocket and identify key amino acid residues involved in the interaction.
Cryo-electron microscopy (cryo-EM) structures of VMAT2 in complex with tetrabenazine (a precursor to this compound) have revealed that the inhibitor binds within a central cavity of the transporter, locking it in an occluded conformation. elifesciences.orgelifesciences.orgresearchgate.net This binding site is situated between the N-terminal and C-terminal domains of VMAT2. biorxiv.orgpnas.org
Molecular docking studies of various this compound stereoisomers have been conducted to explore their binding modes with VMAT2. tandfonline.comnih.govresearchgate.net These studies suggest that the different isomers have similar binding modes but that subtle differences in their fit within the binding pocket account for the observed differences in affinity. tandfonline.comnih.govresearchgate.net For instance, the hydroxyl group of this compound is thought to form a hydrogen bond with the carbonyl oxygen of asparagine-34 (N34), an interaction that is more favorable for this compound than for tetrabenazine and may contribute to its higher binding affinity. elifesciences.org
Molecular dynamics (MD) simulations have been used to study the dynamic nature of the VMAT2-inhibitor complex. elifesciences.org These simulations have helped to understand how the inhibitor enters the binding site and how its presence stabilizes the occluded state of the transporter, thereby preventing the transport cycle. elifesciences.org The binding pocket is predominantly hydrophobic, with residues such as leucine-37 (L37), isoleucine-44 (I44), leucine-228 (L228), valine-232 (V232), and isoleucine-308 (I308) contributing to the interaction with the hydrophobic skeleton of the inhibitor. biorxiv.org
Pharmacological and Neurobiological Investigations of Dihydrotetrabenazine
Preclinical Pharmacological Studies
The pharmacological profile of dihydrotetrabenazine (B1670615) (DTBZ) has been extensively characterized through a combination of in vitro and in vivo studies, establishing its primary mechanism of action as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). These investigations have been crucial in understanding its therapeutic effects and have paved the way for its clinical applications.
In vitro assays have been fundamental in elucidating the specific interaction of this compound with VMAT2. Radioligand binding studies using [3H]this compound have demonstrated its high affinity for VMAT2 in various tissue preparations, including rat brain and bovine striatal synaptic vesicles. drugbank.comnih.gov The binding is stereospecific, with the (+)-enantiomer exhibiting a significantly higher affinity (Ki = 0.97 ± 0.48 nM) for VMAT2 compared to the (–)-enantiomer (Ki = 2.2 ± 0.3 μM), a difference of about 1000-fold. acs.org This stereoselectivity is a key characteristic of its interaction with the transporter.
Functional assays measuring the uptake of [3H]dopamine ([3H]DA) into striatal synaptosomes provide direct evidence of VMAT2 inhibition. This compound and its analogs potently inhibit [3H]DA uptake, confirming their ability to block the transport of monoamines into synaptic vesicles. frontiersin.orgluye.cnnih.gov For instance, the (+)-isomer of a this compound derivative, (+)-13e, strongly inhibited [3H]DA uptake with an IC50 value of 6.11 nM, while its enantiomer was largely inactive. frontiersin.orgresearchgate.net These findings are consistent with the binding affinity data and underscore the functional consequence of VMAT2 inhibition. drugbank.com
Further studies have explored the binding characteristics of various this compound derivatives. For example, a novel derivative, compound 13e, demonstrated a high binding affinity for VMAT2 (IC50 = 5.13 nM) and potent inhibition of [3H]DA uptake (IC50 = 6.04 nM) in rat striatal synaptosomes. luye.cnresearchgate.net These in vitro models have been instrumental in identifying promising new VMAT2 inhibitors and in understanding the structure-activity relationships of this class of compounds. frontiersin.org
Table 1: In vitro VMAT2 Binding Affinity and [3H]DA Uptake Inhibition
| Compound | VMAT2 Binding Affinity (Ki or IC50) | [3H]DA Uptake Inhibition (IC50) | Species/Tissue |
|---|---|---|---|
| (+)-α-Dihydrotetrabenazine | Ki = 0.97 nM ncats.io | 30.61 nM nih.gov | Rat Brain frontiersin.orgncats.io |
| (-)-α-Dihydrotetrabenazine | Ki = 2.2 μM acs.org | - | Rat Brain acs.org |
| (+)-9-trifluoroethoxy-α-dihydrotetrabenazine | Ki = 1.48 nM frontiersin.orgresearchgate.net | 6.11 nM frontiersin.orgresearchgate.net | Rat Striatal Synaptosomes frontiersin.orgresearchgate.net |
| (-)-9-trifluoroethoxy-α-dihydrotetrabenazine | Ki = 270 nM frontiersin.org | 129 nM nih.gov | Rat Striatal Synaptosomes frontiersin.orgnih.gov |
| Compound 13e (LY03015) | IC50 = 5.13 nM luye.cnresearchgate.net | 6.04 nM luye.cnresearchgate.net | Rat Striatal Synaptosomes luye.cnresearchgate.net |
| [3H]this compound | Kd = 1.67 nM drugbank.com | - | Rat Striatum Vesicle Membranes drugbank.com |
| [3H]this compound | Kd = 2.3 nM nih.gov | - | Bovine Striatal Synaptic Vesicles nih.gov |
In vivo studies in various animal models have been crucial for understanding the physiological and behavioral effects of this compound and for validating its therapeutic potential. These studies have largely focused on rodents and non-human primates.
In rodents, this compound and its derivatives have been shown to modulate motor activity, a key indicator of their central nervous system effects. For instance, a derivative of this compound, known as (+)-13e, was found to decrease locomotor activity in rats in a dose-dependent manner. frontiersin.orgresearchgate.net This effect is consistent with the compound's VMAT2 inhibitory action, which leads to a reduction in the vesicular storage and subsequent release of dopamine (B1211576). frontiersin.org Studies have also shown that tetrabenazine (B1681281), the parent compound of this compound, dose-dependently decreases locomotor activity in rats, an effect that is observed both in the presence and absence of stimulants like methamphetamine. nih.gov
The use of radiolabeled this compound, such as [11C]DTBZ, in positron emission tomography (PET) studies has allowed for the in vivo assessment of VMAT2 density and dopaminergic nerve terminal integrity in the brains of living animals. nih.govnih.gov These imaging studies have demonstrated high specific binding of (+)-α-[11C]DTBZ in the striatum of rats, a region rich in dopaminergic neurons. nih.govacs.org The specificity of this binding has been confirmed by the lack of specific binding observed with the inactive (-)-isomer. nih.gov
Non-human primates, due to their closer neuroanatomical and physiological similarity to humans, have provided valuable insights into the effects of this compound. PET imaging studies in monkeys using radiolabeled this compound derivatives have been instrumental in characterizing the in vivo properties of these compounds. For example, a study in cynomolgus monkeys evaluated the kinetic properties of [18F]FE-DTBZ-d4, a deuterated analog of a this compound derivative, and compared it to [11C]DTBZ. acs.org The results showed that [18F]FE-DTBZ-d4 had favorable properties for imaging VMAT2 in the primate brain, including higher brain uptake and faster washout. acs.org
Furthermore, studies in rhesus monkeys have demonstrated that chronic cocaine self-administration leads to a significant reduction in [11C]DTBZ binding to VMAT2 in the striatum. nih.gov This finding suggests that cocaine abuse can lead to a decrease in the availability of dopamine storage vesicles, which may contribute to the altered dopamine transmission seen in cocaine dependence. nih.gov PET studies in monkeys have also been used to investigate the relationship between the in vitro binding affinity and in vivo occupancy of different this compound diastereomers, providing a more comprehensive understanding of their pharmacodynamics. researchgate.net
Animal models of dopaminergic denervation, which mimic the neurochemical deficits of Parkinson's disease, have been extensively used to evaluate the utility of this compound as a biomarker and to study the effects of VMAT2 inhibition in a diseased state. The neurotoxins 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 6-hydroxydopamine (6-OHDA) are commonly used to create these models in both rodents and non-human primates. researchgate.netscienceopen.comkoreamed.org
In MPTP-induced mouse models of Parkinson's disease, PET imaging with the VMAT2 ligand [18F]-DTBZ has been used to monitor the progressive loss of dopaminergic neurons. scienceopen.complos.orgnih.gov These studies have shown a significant reduction in radioligand binding in the striatum of MPTP-lesioned animals, which correlates with the decline in striatal dopamine levels and the loss of dopaminergic neurons confirmed by immunohistochemistry. scienceopen.complos.org Similarly, in MPTP-treated monkeys, PET studies with [11C]DTBZ have demonstrated a progressive loss of striatal uptake that correlates with the severity of parkinsonian motor symptoms. nih.govnih.gov
The 6-hydroxydopamine (6-OHDA) lesion model in rats has also been instrumental in validating the use of [11C]DTBZ PET for assessing dopaminergic denervation. nih.govresearchgate.netnih.gov Studies have shown a marked reduction in [11C]DTBZ binding in the striatum of 6-OHDA-lesioned rats, and the degree of this reduction correlates with the extent of the lesion as determined by postmortem analysis. nih.govresearchgate.net These models have been crucial in establishing [11C]DTBZ as a sensitive marker for dopaminergic terminal loss. researchgate.netnih.gov
Table 2: Effects of this compound in Animal Models of Dopaminergic Denervation
| Animal Model | Neurotoxin | Key Findings | Reference(s) |
|---|---|---|---|
| Mouse | MPTP | Significant reduction in striatal [18F]-DTBZ binding, correlating with dopamine depletion and neuronal loss. | scienceopen.complos.orgnih.gov |
| Non-Human Primate | MPTP | Progressive loss of striatal [11C]DTBZ uptake correlating with motor deficits. [11C]DTBZ was more sensitive than other tracers in detecting dopamine depletion. | nih.govnih.gov |
| Rat | 6-OHDA | Marked reduction in striatal [11C]DTBZ binding, correlating with the degree of dopaminergic lesion. | nih.govresearchgate.net |
Dihydrotetrabenazine in Neuroimaging Research Pet and Spect
Development of Radiotracers based on Dihydrotetrabenazine (B1670615)
The journey to develop effective VMAT2 imaging agents saw rapid advancements, starting with the realization that this compound, a metabolite of tetrabenazine (B1681281), possesses a high affinity for VMAT2. umich.edu This discovery paved the way for the creation of various radiolabeled forms of DTBZ for PET and SPECT imaging. umich.eduplos.org
[¹¹C]-(+)-dihydrotetrabenazine was the first radiotracer successfully tested in humans for PET imaging of VMAT2 sites in the brain's basal ganglia. nih.gov This carbon-11 (B1219553) labeled ligand binds with high affinity and specificity to VMAT2. nih.gov The (+)-α-DTBZ isomer, specifically the (+)-α-[¹¹C]DTBZ form, is preferred due to its higher affinity for VMAT2 compared to other stereoisomers. umich.edu The synthesis of (+)-α-[¹¹C]DTBZ involves the alkylation of its phenolic precursor with [¹¹C]methyl iodide. umich.edu
While [¹¹C]-DTBZ has proven to be a valuable research tool, its widespread clinical application is hampered by the short 20-minute half-life of carbon-11, which necessitates an on-site cyclotron for its production. snmjournals.orgnih.govsemanticscholar.org This limitation restricts its use to specialized centers. snmjournals.org Despite this, carbon-11's short half-life allows for multiple imaging sessions on the same day, enabling studies of different protein targets within the same biological pathway. semanticscholar.orgplos.org
Research has also explored other carbon-11 labeled DTBZ derivatives. For instance, 10-(+)-¹¹C-DTBZ, an analog of 9-(+)-¹¹C-DTBZ, has shown a higher specific uptake in VMAT2-rich areas of the rat brain, suggesting its potential as a VMAT2 radioligand. semanticscholar.orgplos.org
Table 1: Comparison of [¹¹C]-DTBZ Analogs
| Radiotracer | Key Finding | Striatum-to-Cerebellum Ratio (Rats, at 40 min) | Reference |
| 9-(+)-¹¹C-DTBZ | Established VMAT2 imaging agent. | 2.50 ± 0.33 | semanticscholar.orgplos.org |
| 10-(+)-¹¹C-DTBZ | Higher specific uptake in VMAT2-rich regions compared to the 9-(+)- isomer. | 3.74 ± 0.21 | semanticscholar.orgplos.org |
To overcome the limitations of [¹¹C]-DTBZ, researchers developed fluorine-18 (B77423) labeled analogs. plos.orgnih.gov Fluorine-18 has a longer half-life of 110 minutes, which allows for centralized production and broader distribution, making it more practical for widespread clinical use. snmjournals.orgplos.orgplos.org
One of the most prominent [¹⁸F]-DTBZ analogs is [¹⁸F]9-fluoropropyl-(+)-dihydrotetrabenazine, also known as [¹⁸F]FP-(+)-DTBZ, AV-133, or florbenazine (B1260951) F 18. biospective.comnih.govcancer.gov This tracer exhibits high affinity and selectivity for VMAT2 and has been successfully used to assess VMAT2 density in vivo. snmjournals.orgplos.orgplos.org Studies in nonhuman primates and humans have demonstrated its utility for imaging VMAT2 in the brain. plos.orgacs.orgresearchgate.net
Further developments have led to deuterated analogs like [¹⁸F]FE-(+)-DTBZ-d4 to improve in vivo stability and reduce defluorination compared to its non-deuterated counterpart, [¹⁸F]FE-DTBZ. acs.orgnih.govresearchgate.net These modifications aim to enhance imaging properties, offering higher brain uptake and faster washout. acs.org Another deuterated agent, D6-[¹⁸F]FP-(+)-DTBZ, has also been developed with an optimized synthesis and purification process, showing potential as a clinical tool for diagnosing Parkinson's disease. nih.gov
Table 2: Key [¹⁸F]-Labeled DTBZ Radiotracers
| Radiotracer | Common Names/Synonyms | Key Characteristics | Reference |
| [¹⁸F]9-fluoropropyl-(+)-dihydrotetrabenazine | [¹⁸F]FP-(+)-DTBZ, AV-133, Florbenazine F 18 | Longer half-life (110 min), suitable for widespread clinical use, high affinity for VMAT2. | biospective.comsnmjournals.orgnih.govcancer.gov |
| [¹⁸F]FE-(+)-DTBZ-d4 | - | Deuterated analog with improved in vivo stability and reduced defluorination. | acs.orgnih.govresearchgate.net |
| D6-[¹⁸F]FP-(+)-DTBZ | - | Deuterated agent with simplified purification, potential for clinical diagnosis of PD. | nih.gov |
The development of technetium-99m (⁹⁹ᵐTc) labeled DTBZ derivatives offers a promising avenue for SPECT imaging. researchgate.netresearchgate.netsnmjournals.org ⁹⁹ᵐTc is readily available through a generator system and has favorable chemistry for labeling, which could make VMAT2 imaging more accessible. researchgate.netresearchgate.netsnmjournals.org
Researchers have successfully synthesized a ⁹⁹ᵐTc-labeled DTBZ derivative by combining a bisaminoethanethiol (BAT) chelator with the DTBZ molecule to create the precursor BAT-P-DTBZ. researchgate.netresearchgate.netsnmjournals.org The resulting radiotracer, [⁹⁹ᵐTc]Tc-BAT-P-DTBZ, has shown good radiochemical purity and stability. researchgate.netresearchgate.net In vitro and in vivo studies in mice have indicated that it can bind to VMAT2 sites, with relatively high uptake observed in the pancreas, a VMAT2-rich organ. researchgate.net This suggests its potential as a SPECT imaging agent for monitoring VMAT2. researchgate.netsnmjournals.org
Applications of DTBZ Radioligands in PET Imaging
DTBZ radioligands have become indispensable tools in clinical neuroscience, enabling the in vivo assessment of VMAT2 and providing critical insights into various brain disorders. biospective.comumich.edu
PET imaging with DTBZ radiotracers, such as (+)-α-[¹¹C]DTBZ and [¹⁸F]FP-(+)-DTBZ, allows for the quantitative measurement of VMAT2 density in the living human brain. plos.orgresearchgate.netnih.gov The distribution of these tracers in the brain corresponds to the known density of monoamine neurons, with the highest concentrations found in the striatum (caudate and putamen) and substantia nigra. snmjournals.orgnih.govresearchgate.net
Kinetic modeling of dynamic PET data acquired with [¹¹C]DTBZ can provide stable estimates of VMAT2 binding. nih.gov Studies have shown that VMAT2 imaging is a more reliable marker of dopamine (B1211576) terminal integrity than imaging the dopamine transporter (DAT), as VMAT2 is less susceptible to regulation by dopaminergic drugs. snmjournals.org Research has also demonstrated that significant reductions in dopamine levels can lead to modest but measurable changes in [¹¹C]DTBZ binding. nih.gov
Imaging with [¹⁸F]FP-(+)-DTBZ has provided detailed 2D and 3D views of VMAT2 distribution in healthy aging brains, establishing a baseline for comparison with pathological states. plos.orgresearchgate.net These studies confirm that VMAT2 density is highest in the striatum and that its in vivo imaging characteristics are consistent with autopsy findings. plos.orgresearchgate.net
A primary application of DTBZ PET imaging is in the diagnosis and monitoring of neurodegenerative disorders, particularly Parkinson's disease (PD). snmjournals.orgsnmjournals.orgumich.edunih.gov In PD, there is a characteristic loss of dopaminergic neurons in the nigrostriatal pathway, which is reflected by a decrease in VMAT2 density. snmjournals.org
PET studies using both [¹¹C]DTBZ and [¹⁸F]-DTBZ analogs consistently show reduced tracer uptake in the striatum of PD patients compared to healthy individuals. snmjournals.orgsnmjournals.orgresearchgate.net The reduction is often asymmetric and follows a pattern where the posterior putamen is more severely affected than the anterior putamen and caudate nucleus. snmjournals.orgresearchgate.net For instance, studies with [¹⁸F]-AV-133 have reported VMAT2 reductions of up to 81% in the posterior putamen of PD patients. snmjournals.org
The high sensitivity and specificity of DTBZ PET make it an excellent tool for the early and differential diagnosis of PD from other movement disorders. snmjournals.orgmedigraphic.com In cases of clinically uncertain parkinsonism, [¹¹C]DTBZ PET has demonstrated high diagnostic accuracy. medigraphic.com Furthermore, [¹⁸F]-DTBZ PET can detect dopaminergic degeneration even on the asymptomatic side in early PD, suggesting its potential as a biomarker for the premotor phase of the disease. snmjournals.org Longitudinal studies using [¹⁸F]-AV-133 have shown that it is sensitive enough to monitor the progression of nigrostriatal degeneration over a two-year period. nih.gov
Beyond PD, [¹¹C]DTBZ PET has been used in research to study a range of other neurological and psychiatric conditions, including Huntington's disease, Alzheimer's disease, schizophrenia, and Tourette's syndrome. umich.edu
Table 3: VMAT2 Reduction in Parkinson's Disease Measured by [¹⁸F]-AV-133 PET
| Brain Region | Percentage Reduction in PD Patients (vs. Healthy Controls) | Reference |
| Posterior Putamen | ~81% | snmjournals.org |
| Anterior Putamen | ~70% | snmjournals.org |
| Caudate Nucleus | ~48% | snmjournals.org |
| Substantia Nigra | ~43% | snmjournals.org |
Imaging of Pancreatic Beta Cells (VMAT2 expression)
Interestingly, VMAT2 is also expressed in the beta cells of the pancreas, which are responsible for producing and secreting insulin. nih.govnih.gov This has opened up a novel application for DTBZ imaging in the field of diabetes research, specifically for the non-invasive quantification of beta-cell mass (BCM). snmjournals.orgsnmjournals.org
Preclinical studies in rodent models of diabetes demonstrated that PET imaging with [¹¹C]DTBZ could detect a reduction in pancreatic VMAT2 binding that correlated with the loss of beta cells. nih.gov Subsequent studies in humans have shown that pancreatic [¹¹C]DTBZ uptake is significantly lower in individuals with long-standing type 1 diabetes compared to healthy controls. snmjournals.orgnih.gov
While these findings are promising, challenges remain. The pancreas has a high level of nonspecific binding of DTBZ radiotracers, which can complicate the accurate quantification of VMAT2-specific binding. snmjournals.orgsnmjournals.org Research is ongoing to develop new DTBZ derivatives with lower nonspecific binding to improve the accuracy of BCM estimation. snmjournals.org
Methodological Advancements in DTBZ PET Imaging
The utility of DTBZ PET imaging is continually being enhanced through methodological advancements in data acquisition and analysis. These developments aim to improve the accuracy, reliability, and clinical relevance of the information obtained from these scans. snmjournals.orgplos.org
Correlation of Imaging Data with Clinical Measures
A key aspect of validating DTBZ PET as a biomarker is establishing a strong correlation between imaging data and clinical measures of disease severity. nih.gov In Parkinson's disease, numerous studies have demonstrated significant correlations between the reduction in striatal DTBZ uptake and motor scores from the UPDRS and H&Y stage. amegroups.orgnih.gov
For instance, a study using [¹⁸F]DTBZ PET found significant exponential correlations between the standardized uptake value ratios (SURs) in the striatum and the UPDRS motor score, as well as subscores for posture instability and gait disturbance, akinesia, rigidity, and tremor. nih.gov Another study with [¹⁸F]FP-DTBZ showed a negative correlation between binding in the putamen and frontal cortex and the H&Y stage. amegroups.org In Huntington's disease, reduced striatal D2 receptor binding has been correlated with executive dysfunction and poorer verbal fluency, while loss of phosphodiesterase 10A (PDE10A) binding is associated with motor impairment. biospective.com
These correlations not only validate the imaging technique but also provide insights into the neurobiological basis of specific clinical symptoms.
Test-Retest Reliability and Reproducibility
For a biomarker to be useful in longitudinal studies, such as those monitoring disease progression or treatment effects, it must demonstrate high test-retest reliability and reproducibility. Several studies have assessed the reproducibility of quantitative measures derived from DTBZ PET imaging.
A test-retest study of [¹¹C]DTBZ in rats found excellent inter- and intrasubject reproducibility for the binding potential (BPND) determined using a multilinear reference tissue model (MRTM2), with a variability of 3.28%. nih.gov In humans, a study evaluating [¹⁸F]FP-(+)-DTBZ for imaging pancreatic beta cells reported a test-retest variability of 9.4% for pancreatic BPND. nih.gov Another study focusing on the diagnostic value of [¹⁸F]FP-DTBZ PET in Parkinson's disease demonstrated high test-retest reliability between clinical diagnosis and molecular imaging diagnosis, with a Kappa-coefficient of 0.933. frontiersin.org These findings support the use of DTBZ PET as a reliable tool for longitudinal monitoring.
Drug Discovery and Development Research Involving Dihydrotetrabenazine
Development of Novel Dihydrotetrabenazine (B1670615) Analogs and Derivatives
The development of novel analogs of this compound is a key area of research focused on improving its drug-like properties. Efforts are concentrated on modifying the molecule's structure to increase its potency as a VMAT2 inhibitor and to overcome limitations related to its metabolism and pharmacokinetics.
Synthesis and Evaluation of Modified Structures (e.g., 9-trifluoroethoxy-dihydrotetrabenazine)
One notable example is 9-trifluoroethoxy-dihydrotetrabenazine (also referred to as compound 13e in scientific literature). researchgate.netfrontiersin.org This compound was designed and synthesized as part of a series of analogs to be evaluated for their VMAT2 binding and dopamine (B1211576) (DA) uptake inhibition. researchgate.net The synthesis of this and other derivatives, such as 9-cyclopropylmethoxy-dihydrotetrabenazine, involves complex chemical processes aimed at creating specific stereoisomers to isolate the most active form of the molecule. tandfonline.com The evaluation of these new structures confirms that targeted modifications can lead to compounds with promising therapeutic potential. researchgate.nettandfonline.com
Optimization of VMAT2 Inhibitory Activity
The primary mechanism of action for this compound and its analogs is the inhibition of VMAT2. nih.gov A central goal of developing new derivatives is to optimize this inhibitory activity. Research has consistently shown that the (+)-α-HTBZ isomer is the most potent and selective inhibitor of VMAT2 among the metabolites of tetrabenazine (B1681281). nih.gov
Efforts to create novel analogs have aimed to build upon this potency. For instance, the specific stereoisomer (+)-9-trifluoroethoxy-α-dihydrotetrabenazine was found to have a very high affinity for VMAT2, even stronger than the parent (+)-α-HTBZ. nih.gov This demonstrates successful optimization through chemical modification. The evaluation of these compounds often involves measuring their inhibition constant (Kᵢ) and their half-maximal inhibitory concentration (IC₅₀) in VMAT2 binding and dopamine uptake assays. researchgate.netnih.gov
| Compound | VMAT2 Binding Affinity (Kᵢ, nM) | DA Uptake Inhibition (IC₅₀, nM) | Source |
|---|---|---|---|
| (+)-α-HTBZ (Valbenazine metabolite) | 1.4 | Not Reported | semanticscholar.org |
| (+)-α-deuHTBZ (Deutetrabenazine metabolite) | 1.5 | Not Reported | semanticscholar.org |
| 9-trifluoroethoxy-dihydrotetrabenazine (13e) | Not Reported | 6.04 ± 0.03 | researchgate.netnih.gov |
| (+)-9-trifluoroethoxy-α-dihydrotetrabenazine [(+)-13e] | 1.48 | 6.11 | researchgate.netnih.gov |
| (2R, 3R, 11bR)-9-cyclopropylmethoxy-dihydrotetrabenazine (P2) | 0.75 | Not Reported | researchgate.nettandfonline.com |
Strategies to Address Metabolic Stability and Pharmacokinetic Properties
A major challenge with tetrabenazine and its metabolites is their susceptibility to metabolism, particularly O-demethylation at the 9-position by the enzyme CYP2D6. nih.gov This metabolic pathway can lead to the formation of inactive metabolites and is subject to genetic variability among individuals, which can affect drug exposure and response. nih.govnih.gov
Several strategies have been employed to improve metabolic stability and pharmacokinetic properties:
Deuteration: One successful approach is the replacement of hydrogen atoms with deuterium (B1214612) at the methoxy (B1213986) groups. This is the strategy used in deutetrabenazine. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making the molecule more resistant to metabolism by cytochrome P450 enzymes. nih.gov This modification prolongs the half-life of the active metabolites. nih.gov
Modification at the 9-position: To block the primary site of inactive metabolism, researchers have replaced the methoxy group at the 9-position with moieties that are less prone to enzymatic cleavage. The introduction of a trifluoroethoxy group in (+)-9-trifluoroethoxy-α-dihydrotetrabenazine is a prime example. nih.gov This change was shown to prevent O-detrifluoroethylation and enhance stability in liver microsomes compared to this compound. nih.govnih.gov In studies with human liver microsomes, 9-trifluoroethoxy-dihydrotetrabenazine (13e) had a half-life (T₁/₂) of 161.2 minutes, which was longer than that of this compound (DTBZ) at 119.5 minutes. researchgate.netnih.gov
Prodrugs: The development of valbenazine (B1662120), a prodrug of (+)-α-HTBZ, represents another strategy. By adding an L-valine ester, the molecule's pharmacokinetic profile is altered to support once-daily administration. nih.gov
These strategies aim to create compounds with more predictable pharmacokinetics, longer half-lives, and reduced inter-patient variability. nih.govnih.gov
Preclinical and Clinical Translation of this compound-based Compounds
The insights gained from developing novel analogs have paved the way for the preclinical and clinical investigation of promising this compound-based compounds, including the active metabolite (+)-α-HTBZ itself.
Investigation of (+)-alpha-dihydrotetrabenazine (HTBZ) as a standalone therapeutic agent
Recognizing that (+)-α-dihydrotetrabenazine (HTBZ) is the primary active metabolite of both tetrabenazine and valbenazine, researchers have investigated its potential as a standalone drug. semanticscholar.orgresearchgate.netnih.gov The rationale is that administering the active moiety directly could provide a more direct and potentially more consistent therapeutic effect. clinicaltrials.gov
This has led to early-phase clinical trials designed to assess the safety and tolerability of orally administered (+)-α-HTBZ in healthy volunteers. clinicaltrials.gov These studies are a critical step in determining if (+)-α-HTBZ can be developed as an independent therapeutic agent for treating movement disorders. clinicaltrials.govgoogle.com Phase II clinical trials have also been initiated to evaluate its efficacy in conditions like tardive dyskinesia. springer.com
Pharmacokinetic and Pharmacodynamic Profiling of Novel Analogs
Preclinical studies are essential for characterizing the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of newly synthesized analogs. These studies are typically conducted in animal models, such as rats and dogs.
For example, the novel analog (+)-9-trifluoroethoxy-α-dihydrotetrabenazine has undergone extensive profiling. frontiersin.org In vivo studies in rats showed that it effectively inhibited spontaneous locomotor activity in a dose-dependent manner, a key pharmacodynamic indicator of VMAT2 inhibition. nih.govnih.gov The effect was observed to be faster, stronger, and longer-lasting compared to valbenazine at an equivalent dose. nih.govresearchgate.net
Pharmacokinetic studies in dogs revealed that this analog is absorbed rapidly and has a high oral absolute bioavailability of 75.9%. frontiersin.orgnih.gov Similarly, the stereoisomer (2R, 3R, 11bR)-9-cyclopropylmethoxy-dihydrotetrabenazine was found to have an excellent oral absolute bioavailability of 92.0% in rats. tandfonline.com These favorable pharmacokinetic properties are crucial for a compound's potential to be developed into an effective oral medication.
| Compound | Species | Oral Bioavailability (%) | Peak Plasma Time (Tₘₐₓ, h) | Elimination Half-life (T₁/₂, h) | Source |
|---|---|---|---|---|---|
| (+)-9-trifluoroethoxy-α-dihydrotetrabenazine | Dog | 75.9 | 0.75 | 6.8 | frontiersin.org |
| (2R, 3R, 11bR)-9-cyclopropylmethoxy-dihydrotetrabenazine | Rat | 92.0 | Not Reported | Not Reported | tandfonline.com |
| (+)-α-HTBZ (from Valbenazine) | Human | Not Applicable | 4-8 | 16-23 | semanticscholar.orgresearchgate.net |
Assessment of Therapeutic Potential in Movement Disorders
This compound and its derivatives, primarily acting as inhibitors of the vesicular monoamine transporter 2 (VMAT2), have been extensively researched for their therapeutic utility in hyperkinetic movement disorders. neurologylive.comnih.gov The therapeutic mechanism is centered on the inhibition of VMAT2, which is responsible for packaging monoamine neurotransmitters like dopamine into presynaptic vesicles. nih.govelifesciences.orgcambridge.orgelifesciences.org By inhibiting this transporter, this compound effectively reduces the amount of dopamine available for release into the synapse, thereby mitigating the excessive dopaminergic activity believed to underlie various involuntary movement disorders. neurologylive.comcambridge.org Clinical research has largely focused on prodrugs that are metabolized into active this compound isomers, such as valbenazine and deutetrabenazine, demonstrating significant efficacy in managing conditions like tardive dyskinesia and chorea associated with Huntington's disease. cambridge.org
Tardive Dyskinesia (TD)
The therapeutic potential of this compound in tardive dyskinesia has been substantially validated through clinical trials of its prodrugs. Valbenazine, which is metabolized to the active metabolite (+)-α-dihydrotetrabenazine, has shown both short-term and long-term efficacy in reducing the abnormal involuntary movements characteristic of TD.
In the KINECT 3 trial, a phase III, randomized study, valbenazine demonstrated a significant reduction in the Abnormal Involuntary Movement Scale (AIMS) scores compared to placebo. medpagetoday.com At week 6, the mean change from baseline in the AIMS score was -3.2 for the 80 mg group versus -0.1 for the placebo group. medpagetoday.comingrezzahcp.com
Long-term efficacy was established in the KINECT 4 open-label study, which followed participants for 48 weeks. neurology.orgnih.gov Participants showed sustained improvements in TD symptoms. nih.govneurologylive.com At the 48-week mark, the mean change from baseline in the AIMS total score was -10.2 for the 40 mg/day group and -11.0 for the 80 mg/day group. nih.gov A post-hoc analysis of this study further demonstrated that 97% of participants achieved a clinically meaningful improvement (a reduction of at least 2 points in the AIMS total score) by week 48. gcs-web.comprnewswire.com Moreover, 86% of participants met the response threshold of at least a 50% improvement in their AIMS score at the same time point. gcs-web.comprnewswire.com Another analysis showed that nearly 60% of participants achieved remission of their symptoms by week 48.
Deutetrabenazine, another VMAT2 inhibitor that is metabolized to this compound isomers, has also proven effective. The AIM-TD study, a 12-week, randomized, placebo-controlled phase 3 trial, showed that deutetrabenazine significantly reduced AIMS scores from baseline compared with placebo. elsevierpure.comnih.govhcplive.com The treatment difference versus placebo was a -1.9 point improvement for the 36 mg/day group and a -1.8 point improvement for the 24 mg/day group. nih.govhcplive.com A separate 12-week pivotal study, ARM-TD, corroborated these findings, demonstrating a statistically significant reduction in AIMS scores for deutetrabenazine compared to placebo (-3.0 vs -1.6). neurology.orgaustedohcp.com
Chorea Associated with Huntington's Disease (HD)
Research into this compound's therapeutic role in Huntington's disease (HD) has primarily been conducted through studies of deutetrabenazine. Chorea, the characteristic involuntary, jerky movements of HD, can be significantly debilitating.
The pivotal First-HD trial, a 12-week randomized, double-blind, placebo-controlled study, established the efficacy of deutetrabenazine in managing HD-associated chorea. nih.govneurology.org The primary endpoint was the change in the Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score, where a lower score indicates less chorea. nih.goviu.edu Patients in the deutetrabenazine group experienced a mean improvement of -4.4 points in their TMC score from baseline, compared to a -1.9 point improvement in the placebo group, a statistically significant difference of -2.5 points. neurology.orgiu.edu
The long-term benefits were assessed in the ARC-HD open-label extension study. proquest.comcambridge.orgresearchgate.net This study included patients who rolled over from the First-HD trial and others who switched from tetrabenazine. proquest.comcambridge.orgresearchgate.net In the rollover cohort, the mean TMC score decreased by -4.5 points from baseline to week 8. neurologylive.comnih.gov For patients switching from tetrabenazine, the mean TMC score decreased by -2.1 points over the same period. neurologylive.comnih.gov Importantly, these reductions in chorea were maintained over the long-term follow-up period of the study, which extended beyond two years. proquest.comcambridge.orgneurologylive.com
Future Directions and Emerging Research Avenues for Dihydrotetrabenazine
Refinement of DTBZ Radiotracers for Enhanced Specificity and Sensitivity
The development of radiolabeled versions of dihydrotetrabenazine (B1670615) has been pivotal for in vivo imaging of VMAT2 using positron emission tomography (PET). However, the quest for improved radiotracers with enhanced specificity and sensitivity is a continuous endeavor.
Initial PET imaging of VMAT2 utilized ¹¹C-DTBZ. nih.gov While effective, the short half-life of Carbon-11 (B1219553) (¹¹C) at approximately 20 minutes limits its widespread clinical use. This has spurred the development of Fluorine-18 (B77423) (¹⁸F) labeled DTBZ analogs, as ¹⁸F has a longer half-life of about 110 minutes, which improves its utility and availability for clinical imaging. nih.govnih.gov
One such promising analog is [¹⁸F]FP-(+)-DTBZ, which has demonstrated improved signal-to-noise ratios compared to its ¹¹C-labeled counterpart. nih.gov Further refinements have led to the creation of deuterated analogs like D6-[¹⁸F]FP-(+)-DTBZ and [¹⁸F]FE-DTBZ-d4. nih.govsnmjournals.org Deuteration can enhance in vivo stability by reducing defluorination, a metabolic process that can interfere with imaging results. nih.govacs.org Studies in nonhuman primates have shown that [¹⁸F]FE-DTBZ-d4 is a suitable radioligand for quantifying VMAT2, exhibiting better imaging properties than both [¹¹C]DTBZ and its non-deuterated counterpart, [¹⁸F]FE-DTBZ. nih.govacs.orgresearchgate.net Specifically, it demonstrated higher binding potential in key brain regions and increased stability. nih.govacs.org The development of simplified purification methods, such as solid-phase extraction (SPE), for these newer tracers also facilitates their clinical applicability. snmjournals.org
Another novel analog, 10-(+)-¹¹C-DTBZ, has shown a higher specific uptake in VMAT2-rich areas of the brain in preclinical studies when compared to the original 9-(+)-¹¹C-DTBZ, suggesting it may be a more potent VMAT2 radioligand. plos.org These advancements in radiotracer design are crucial for obtaining more accurate and reliable measurements of VMAT2 density, which is vital for both diagnostic purposes and for tracking disease progression.
Table 1: Comparison of this compound-based Radiotracers
| Radiotracer | Isotope | Key Characteristics | Reference(s) |
|---|---|---|---|
| ¹¹C-DTBZ | ¹¹C | Original VMAT2 PET tracer, short half-life. | nih.gov |
| [¹⁸F]FP-(+)-DTBZ | ¹⁸F | Longer half-life, improved signal-to-noise ratio. | nih.gov |
| D6-[¹⁸F]FP-(+)-DTBZ | ¹⁸F | Deuterated for increased in vivo stability. | snmjournals.org |
| [¹⁸F]FE-DTBZ-d4 | ¹⁸F | Higher binding potential and stability in nonhuman primates. | nih.govacs.orgresearchgate.net |
| 10-(+)-¹¹C-DTBZ | ¹¹C | Higher specific uptake in preclinical models. | plos.org |
Exploration of this compound in Other Neurological and Psychiatric Conditions
The utility of DTBZ imaging is expanding beyond its traditional application in Parkinson's disease and Huntington's disease. Researchers are now exploring its potential in a wider range of neurological and psychiatric conditions where monoaminergic dysfunction is implicated.
Alzheimer's Disease: Post-mortem studies using tritiated this compound ([³H]-TBZOH) autoradiography have revealed a significant reduction in VMAT2 binding in the ventral striatum of individuals with Alzheimer's disease, suggesting this brain region is a target in the disease process. nih.govcapes.gov.br In vivo PET imaging with [¹¹C]this compound has also been used to differentiate dementia with Lewy bodies from Alzheimer's disease, as VMAT2 levels are typically reduced in the former. nih.govoup.com
Substance Abuse: VMAT2 plays a critical role in the neurobiology of addiction. researchgate.net Drugs of abuse like methamphetamine and cocaine can modulate VMAT2 activity. researchgate.netnih.gov Studies in human cocaine users have shown a decrease in striatal VMAT2 protein levels, indicating a potential loss of dopamine (B1211576) neuron function. psychiatryonline.org This suggests that DTBZ imaging could be a valuable tool for studying the neurotoxic effects of substance abuse and for developing novel therapeutic interventions. nih.govamazon.comnih.gov
Mood Disorders: There is growing interest in the role of VMAT2 in mood disorders such as bipolar disorder. elifesciences.org PET studies using (+)[¹¹C]this compound have found elevated VMAT2 binding in the thalamus and ventral brainstem of patients with bipolar I disorder who have a history of psychosis. nih.gov This suggests that alterations in monoaminergic systems, which can be visualized with DTBZ imaging, may be a neurobiological feature of the disorder. nih.govrug.nl
The application of DTBZ imaging in these conditions holds the promise of providing new insights into their pathophysiology and could potentially serve as a biomarker for diagnosis and treatment response.
Integration of DTBZ Imaging with Other Biomarkers for Comprehensive Disease Characterization
To gain a more holistic understanding of complex neurodegenerative diseases, researchers are increasingly integrating DTBZ imaging with other imaging and non-imaging biomarkers. This multi-modal approach allows for a more comprehensive characterization of the underlying pathology.
For instance, in the differential diagnosis of dementia, combining DTBZ PET with amyloid PET imaging can be particularly powerful. oup.com Individuals with normal DTBZ binding but abnormal amyloid deposition are more likely to have Alzheimer's disease. oup.com Conversely, reduced DTBZ binding is a hallmark of synucleinopathies like Parkinson's disease and dementia with Lewy bodies. mdpi.com
Furthermore, combining DTBZ PET with tau PET imaging can help to disentangle the respective contributions of dopaminergic and tau pathologies in various parkinsonian disorders. mdpi.comresearchgate.net In frontotemporal dementia, amyloid PET typically shows low cortical tracer retention, helping to distinguish it from Alzheimer's disease. nih.gov
The integration of DTBZ PET with functional magnetic resonance imaging (fMRI) is another promising avenue. nih.govbiorxiv.org Simultaneous PET/fMRI studies can investigate the relationship between molecular changes (VMAT2 density) and alterations in brain functional connectivity. nih.govbiorxiv.orgcolab.ws This approach can reveal how specific gene and protein modulations impact brain circuits, providing a deeper understanding of disease mechanisms. biorxiv.org Joint pattern analysis of PET data from different tracers, such as those for VMAT2 and the dopamine transporter (DAT), can also provide new insights into the interplay between different aspects of the dopaminergic system in diseases like Parkinson's. nih.gov
Advanced Computational Modeling in DTBZ Research
Advanced computational modeling techniques, such as molecular dynamics (MD) simulations, are providing unprecedented insights into the interaction between this compound and VMAT2 at the atomic level. elifesciences.orgelifesciences.org These simulations help to elucidate the structural mechanisms of VMAT2 inhibition by tetrabenazine (B1681281) and its derivatives. elifesciences.orgelifesciences.orgcas.cn
Cryo-electron microscopy (cryo-EM) has been instrumental in determining the high-resolution structure of VMAT2 bound to tetrabenazine. elifesciences.orgelifesciences.orgcas.cn This structural information, combined with MD simulations, allows researchers to visualize the binding pocket and understand how these drugs lock the transporter in an inhibited state. elifesciences.orgcas.cn For example, simulations have shown how tetrabenazine stabilizes VMAT2 in an occluded or lumen-facing conformation, preventing the transport of monoamines. cas.cnnih.gov
These computational approaches are not only crucial for understanding the mechanism of action of existing drugs but also for the rational design of novel VMAT2 ligands. By modeling the binding of different compounds to VMAT2, researchers can predict their affinity and potential efficacy, thereby accelerating the drug discovery process. nih.govuib.no Plausible binding modes for both established VMAT2 inhibitors and other compounds have been identified using these methods. uib.no
Novel Therapeutic Strategies Targeting VMAT2 Based on this compound Insights
The understanding of how this compound and other ligands interact with VMAT2 is paving the way for the development of novel therapeutic strategies for a variety of neurological and psychiatric disorders. patsnap.compatsnap.compracticalneurology.com VMAT2 inhibitors, such as tetrabenazine and its derivatives deutetrabenazine and valbenazine (B1662120), are already used to treat hyperkinetic movement disorders like the chorea associated with Huntington's disease and tardive dyskinesia. patsnap.compatsnap.compracticalneurology.comtandfonline.com
Future therapeutic strategies may involve:
Developing more selective VMAT2 inhibitors: The goal is to create compounds with improved pharmacokinetic and tolerability profiles, potentially reducing side effects. patsnap.com
Designing VMAT2 activators: In conditions characterized by a loss of dopaminergic neurons, such as Parkinson's disease, pharmacologically enhancing VMAT2 function could be a neuroprotective strategy by promoting the sequestration of cytoplasmic dopamine and reducing oxidative stress. nih.govamazon.comuib.no
Combination therapies: Using VMAT2 inhibitors in conjunction with other medications, such as antipsychotics, might allow for lower doses of each drug, thereby minimizing adverse effects while maintaining therapeutic efficacy. patsnap.com
Targeting VMAT2 for other conditions: Given the role of VMAT2 in monoamine regulation, there is potential for developing VMAT2-targeted therapies for substance abuse and mood disorders. researchgate.netnih.govpatsnap.com
The insights gained from this compound research are a cornerstone for these future therapeutic developments, highlighting the continued importance of this compound in neuroscience.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound (DTBZ) |
| ¹¹C-DTBZ |
| [¹⁸F]FP-(+)-DTBZ |
| D6-[¹⁸F]FP-(+)-DTBZ |
| [¹⁸F]FE-DTBZ-d4 |
| 10-(+)-¹¹C-DTBZ |
| [³H]-TBZOH |
| Tetrabenazine |
| Deutetrabenazine |
| Valbenazine |
| Reserpine |
| Methamphetamine |
| Cocaine |
| [¹⁸F]FE-DTBZ |
| [¹¹C]this compound |
| (+)[¹¹C]this compound |
| [¹¹C]PIB |
| [¹⁸F]DOPA |
| [¹¹C]raclopride |
| [¹⁸F]FDDNP |
| [¹¹C]MP4A |
| [¹¹C]Carfentanil |
| [¹⁸F]OXD-2314 |
| [¹⁸F]AV-133 |
| [¹¹C]PBB3 |
| Salmeterol |
| Vilanterol |
| Formoterol |
| Carvedilol |
| Ziprasidone |
| Ketanserin |
| Lobeline |
| 3-amine-2-phenylpropene |
| Citalopram |
| Duloxetine |
| Fluvoxamine |
| Nefazodone |
| Phenelzine |
| Tranylcypromine |
| Isocarboxazid |
| Lithium |
| Valproate |
| Olanzapine |
| Clonazepam |
| Ginkgo biloba |
| Amantadine |
| Lamotrigine |
| Ketamine |
| Serotonin |
| Dopamine |
| Norepinephrine |
| Histamine |
| Gamma-aminobutyric acid (GABA) |
| Glutamate |
| Tryptophan |
| Butyrate |
| Vesamicol |
| MPTP |
| NBI-641449 |
| Tyramine |
Q & A
Q. What analytical methods are recommended for quantifying DTBZ isomers in pharmacokinetic studies?
Chiral chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard for resolving and quantifying individual DTBZ stereoisomers (e.g., α-HTBZ and β-HTBZ enantiomers). This method addresses the limitations of earlier techniques that reported combined isomer concentrations, which obscure stereospecific pharmacokinetic and pharmacodynamic profiles . Key validation parameters include precision (CV <15%) and accuracy (relative error ±20%) across low, medium, and high QC concentrations .
Q. How should researchers design experiments to validate DTBZ as a biomarker for β-cell mass in diabetes?
Use positron emission tomography (PET) with ¹¹C-labeled DTBZ to quantify vesicular monoamine transporter 2 (VMAT2) binding in pancreatic tissue. Validate results against immunohistochemistry of pancreatic biopsies to confirm specificity for β-cells. Control for nonspecific binding by comparing signals in VMAT2-deficient tissues (e.g., renal cortex) . Note that DTBZ may also bind to exocrine pancreas and polypeptide cells, necessitating dual-tracer studies or computational corrections .
Q. What are the critical storage conditions for DTBZ to ensure chemical stability in preclinical studies?
Store DTBZ at -25°C to -15°C in airtight, light-protected containers. Avoid exposure to moisture and incompatible materials (e.g., strong oxidizers). Stability testing under accelerated degradation conditions (e.g., elevated temperature, humidity) is required to establish shelf-life parameters .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between rodent and human studies on DTBZ binding in type 1 diabetes?
Rodent models often show near-total β-cell loss in advanced diabetes, whereas human PET studies using ¹¹C-DTBZ report residual VMAT2 binding (28% of controls). Investigate species-specific differences in nonspecific binding by comparing tissue composition (e.g., exocrine vs. endocrine pancreas) and refining reference region selection in kinetic modeling (e.g., using neocortex instead of renal cortex) . Additionally, validate DTBZ specificity using knockout models or competitive binding assays with VMAT2 inhibitors .
Q. What experimental strategies differentiate isomer-specific pharmacological effects of DTBZ metabolites?
Conduct in vitro VMAT2 inhibition assays with purified isomers (e.g., [+]-α-HTBZ vs. [−]-β-HTBZ) to quantify potency (IC₅₀) and selectivity. Pair these with in vivo microdialysis in rodent striatum to measure dopamine depletion kinetics. Advanced studies should also assess off-target binding to receptors like serotonin transporters or sigma-1 receptors using radioligand displacement assays .
Q. How should researchers address the partial overlap of DTBZ binding in β-cells and polypeptide cells?
Perform dual-tracer PET imaging with DTBZ and a polypeptide cell-specific radioligand (e.g., ⁶⁸Ga-exendin-4 for GLP-1 receptors). Use computational co-registration and voxel-wise analysis to isolate β-cell-specific signals. Postmortem histopathology of human pancreata is critical for ground-truth validation .
Q. What statistical approaches resolve variability in DTBZ metabolite concentrations across patient cohorts?
Apply population pharmacokinetic (PopPK) modeling to account for covariates like cytochrome P450 2D6 polymorphism, which affects DTBZ metabolism. Use non-compartmental analysis (NCA) for AUC and Cmax comparisons between isomers. Stratify data by disease subtype (e.g., Huntington’s vs. tardive dyskinesia) to identify isomer-specific exposure-response relationships .
Data Contradiction and Validation
Q. Why do some studies report functional VMAT2 binding in type 1 diabetic pancreata despite near-complete β-cell loss?
Hypotheses include:
- Overestimation due to higher nonspecific binding in human pancreas versus reference regions (e.g., renal cortex) .
- Residual VMAT2 expression in non-β-cell populations (e.g., neuronal or endocrine progenitor cells) . Validate via autoradiography with pancreas sections from recent-onset diabetes donors and correlate with transcriptomic data for VMAT2 expression .
Q. How can researchers mitigate confounding from deuterated DTBZ analogs in metabolic studies?
Use high-resolution mass spectrometry to distinguish deuterated and non-deuterated isomers based on mass shifts. Include stable isotope-labeled internal standards to correct for ion suppression/enhancement effects. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .
Methodological Best Practices
Q. What controls are essential for DTBZ PET imaging in neurodegenerative disease models?
Include age-matched healthy controls and patients with non-VMAT2-related pathologies (e.g., Alzheimer’s disease). Use blocking studies with unlabeled TBZ to confirm displaceable binding. Acquire dynamic PET data for 90+ minutes to achieve equilibrium in Logan plot analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
